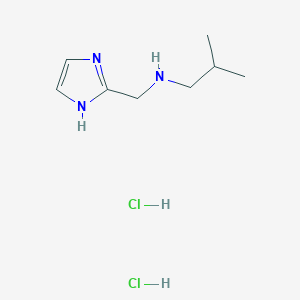

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride

Description

Molecular Architecture and Functional Group Composition

The molecular formula of N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride is C₈H₁₇Cl₂N₃ , with a molar mass of 226.15 g/mol . The structure comprises three distinct regions:

- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The C2 position is bonded to a methylene group (-CH₂-).

- Aliphatic amine chain : A 2-methylpropan-1-amine (isobutylamine) group linked to the imidazole via the methylene bridge.

- Counterions : Two hydrochloride groups neutralizing the protonated amine nitrogens.

Key functional groups include:

- Primary amine (-NH₂) on the isobutyl chain.

- Secondary amine (-NH-) connecting the imidazole and aliphatic chain.

- Aromatic imidazole ring with delocalized π-electrons.

- Ionic chloride groups stabilizing the protonated amines.

The SMILES notation (CC(C)CNCC1=NC=CN1.Cl.Cl ) confirms the connectivity, while spectroscopic data (e.g., IR and NMR) would reveal characteristic stretches for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

Crystallographic Characterization and Solid-State Arrangement

Although direct X-ray diffraction data for this compound are unavailable, analogous dihydrochloride salts provide insights. For example:

- Space group : Monoclinic systems (e.g., P21/c) are common for ionic dihydrochlorides, as seen in hexamethylenediamine dihydrochloride .

- Unit cell parameters : Similar compounds exhibit unit cell lengths of a ≈ 10–15 Å, b ≈ 7–8 Å, and c ≈ 13–14 Å, with angles near 90°–100° .

In the solid state, the compound likely forms an ionic lattice where:

- Protonated amines (-NH₃⁺ ) engage in N-H∙∙∙Cl⁻ hydrogen bonds with chloride ions (bond length: ~3.1–3.2 Å) .

- The imidazole ring participates in π-π stacking (interplanar distance: ~3.5 Å) or C-H∙∙∙π interactions with adjacent molecules .

- Methyl groups from the isobutyl chain contribute to van der Waals interactions , enhancing lattice stability.

Thermogravimetric analysis (TGA) of related compounds suggests decomposition temperatures above 180°C, consistent with strong ionic and hydrogen-bonding networks .

Tautomeric Behavior of Imidazole Moiety in Aqueous Solutions

The imidazole ring exhibits pH-dependent tautomerism , oscillating between two neutral forms:

- N1-H tautomer : Proton resides on the N1 nitrogen.

- N3-H tautomer : Proton resides on the N3 nitrogen.

Key findings from studies on analogous systems include:

- The equilibrium constant (K) between tautomers is near 1 in water, favoring slight dominance of the N1-H form (55–60%) due to steric and electronic effects .

- Substituent effects : The methylene-linked isobutylamine group electron-donates to the imidazole, stabilizing the N3-H tautomer by ~0.5 kcal/mol compared to unsubstituted imidazole .

- Solvent polarity : In aqueous solutions, hydrogen bonding with water shifts the equilibrium toward the N1-H form, as observed in histidine derivatives .

Experimental evidence from ¹H-NMR spectroscopy would show distinct chemical shifts for N1-H (~7.6 ppm) and N3-H (~6.8 ppm) protons, though rapid exchange broadens these signals at neutral pH .

Protonation States at Varied pH Conditions

The compound’s protonation behavior is governed by three ionizable sites:

- Primary amine (pKₐ ≈ 10–11).

- Imidazole ring (pKₐ ≈ 6–7).

- Secondary amine (pKₐ ≈ 8–9).

| pH Range | Dominant Species | Key Interactions |

|---|---|---|

| < 4 | Fully protonated: [H₃N⁺-CH₂-imidazole-H⁺-CH₂-C(CH₃)₂]·2Cl⁻ | Strong ionic bonding with Cl⁻; limited solubility due to charge screening. |

| 4–6 | Imidazole deprotonates: [H₃N⁺-CH₂-imidazole-CH₂-C(CH₃)₂]·2Cl⁻ | Partial π-π stacking; improved solubility. |

| 6–8 | Secondary amine deprotonates: [H₂N-CH₂-imidazole-CH₂-C(CH₃)₂]·Cl⁻ | Hydrogen bonding dominates; tautomerism active. |

| > 10 | Primary amine deprotonates: [HN-CH₂-imidazole-CH₂-C(CH₃)₂] | Hydrophobic aggregation; reduced stability. |

At physiological pH (~7.4), the imidazole ring is partially protonated, enabling hydrogen bonding with biological targets, while the primary amine remains cationic . Computational studies using density functional theory (DFT) predict a net charge of +1.2 at pH 7, aligning with electrophoretic mobility data for similar amines .

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMOSCYXADOJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NC=CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

- Starting Materials : Imidazole-2-methylamine and 2-methylpropan-1-amine are used as starting materials.

- Reaction Conditions : The reaction is typically carried out in a solvent such as dichloromethane or ethanol under mild conditions.

- Catalysts : Catalysts like triethylamine may be used to facilitate the reaction.

Condensation Reaction

- Starting Materials : Similar to the nucleophilic substitution, imidazole derivatives and 2-methylpropan-1-amine are used.

- Reaction Conditions : The reaction may require heating and the presence of a condensing agent to drive the reaction forward.

Formation of Dihydrochloride Salt

- Method : The free base of N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine is treated with hydrochloric acid to form the dihydrochloride salt.

- Conditions : This step is typically performed in an aqueous or alcoholic solution.

Chemical Properties and Identifiers

| Property | Value |

|---|---|

| Molecular Formula (Free Base) | C8H15N3 |

| Molecular Formula (Dihydrochloride) | C8H17Cl2N3 |

| Molecular Weight (Free Base) | 153.22 g/mol |

| Molecular Weight (Dihydrochloride) | 226.14 g/mol |

| CAS No. (Dihydrochloride) | 1332529-37-9 |

Research Findings and Applications

This compound is primarily used in research settings for its potential in chemical and pharmaceutical applications. Its synthesis serves as a model for exploring new chemical reactions and pathways, particularly in the development of pharmaceutical compounds.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the amine group, leading to different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to imidazole N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Key Applications :

- Antimicrobial Activity : Studies have indicated that compounds with imidazole rings exhibit antimicrobial properties. This compound's structure may contribute to similar effects, making it a candidate for further development in antibiotic formulations.

Enzyme Inhibition Studies

Research has shown that imidazole derivatives can act as inhibitors for various enzymes. The dihydrochloride form of this compound has been evaluated in enzymatic assays to determine its inhibitory potential against specific targets such as:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase | Competitive | |

| Dipeptidyl Peptidase | Non-competitive |

These studies suggest that the compound may play a role in the development of drugs targeting metabolic disorders.

Neuropharmacology

The compound has been explored for its effects on neurotransmitter systems. Its potential to modulate serotonin receptors makes it relevant for research into treatments for anxiety and depression.

Case Study :

A recent study investigated the effects of this compound on serotonin receptor activity in vitro, demonstrating promising results in receptor binding affinity and functional modulation .

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in therapeutic contexts.

Toxicity Profile

The compound is classified as an irritant, necessitating careful handling during laboratory use. Toxicological assessments have indicated moderate toxicity levels, which align with other imidazole derivatives .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Features

The following compounds share structural or functional similarities with the target molecule:

Key Observations :

- The target compound and N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride () share nearly identical molecular weights and dihydrochloride salt forms, but differ in the position of methyl groups on the imidazole ring.

- 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride () has a mono-hydrochloride salt, reducing its solubility compared to dihydrochloride analogs.

Physicochemical Properties

Water Solubility and Partition Coefficient (log Pow)

- Target Compound : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. Exact data are unavailable, but analogs like N-(1-naphthyl) ethylenediamine dihydrochloride () are highly soluble in aqueous media.

- 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride (): No log Pow data reported, but its hydrochloride salt suggests moderate hydrophilicity.

- 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride (): Mono-hydrochloride form likely reduces solubility compared to dihydrochloride analogs.

Stability and Degradation

- Target Compound : Likely sensitive to light and extreme temperatures, as imidazole derivatives (e.g., ) degrade under these conditions .

- 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride (): Decomposes into hazardous gases (CO, CO2, NOx, HCl) under thermal stress, a common trait among imidazole-based hydrochlorides .

Biological Activity

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride, with the CAS number 921090-87-1, is a compound that has garnered interest in various biological and pharmacological studies. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical properties are essential for understanding its biological activity. Here are some key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.22 g/mol |

| Boiling Point | 307.1 ± 25.0 °C (Predicted) |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.86 ± 0.10 (Predicted) |

These properties suggest that the compound is stable under various conditions, which is crucial for its biological applications.

Research indicates that compounds similar to this compound often interact with specific receptors in the body, notably imidazoline receptors. These receptors are known to play a role in cardiovascular regulation and neuroprotection.

- Imidazoline Receptors : The compound may exhibit affinity for imidazoline binding sites (IBS), which are implicated in regulating blood pressure and neuroendocrine functions .

- Melanocortin Receptors : Studies on related compounds have shown that they can act as agonists for melanocortin receptors (MC1R), which are involved in skin pigmentation and inflammatory responses . This suggests potential applications in dermatological therapies.

Cardiovascular Effects

Research has demonstrated that imidazoline derivatives can affect cardiovascular parameters, such as mean arterial blood pressure (MAP) and heart rate (HR). For instance, compounds with high affinities for IBS and alpha adrenergic receptors have shown significant antihypertensive effects in animal models .

Neuroprotective Effects

The neuroprotective properties of imidazoline derivatives have been explored, indicating potential benefits in treating neurodegenerative diseases. The modulation of neurotransmitter systems through these compounds could offer therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazoline derivatives, providing insights into their efficacy and safety:

- Antihypertensive Study : A study evaluated various imidazoline derivatives for their effects on spontaneously hypertensive rats. The most active compounds were those with high affinities for IBS and alpha(2) adrenergic receptors, leading to significant reductions in MAP .

- Neuroprotective Study : Research on related compounds indicated that they could enhance neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration .

- Dermatological Applications : Another study explored the agonistic effects of imidazoline derivatives on MC1R, highlighting their potential in developing treatments for skin disorders like erythropoietic protoporphyria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves alkylation of imidazole derivatives with haloalkanes or carbonyl intermediates. For example, similar compounds are synthesized via refluxing with triethylamine in DMF to facilitate nucleophilic substitution . Purification often employs recrystallization (e.g., ethyl acetate) or HPLC for high-purity yields, as demonstrated in the synthesis of structurally related benzamides .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Characterization combines FT-IR for functional group analysis (e.g., imidazole C=N stretching at ~1600 cm⁻¹) and ¹H NMR for proton environment mapping. For instance, analogous imidazole derivatives show distinct aromatic proton signals at δ 7.20–7.60 ppm and methylene/methyl groups at δ 2.0–5.0 ppm . Mass spectrometry (ESI-MS) further confirms molecular weight, with fragmentation patterns matching expected adducts (e.g., [M+H]+ at m/z 380.2 in related compounds) .

Q. What are the solubility and stability profiles of this dihydrochloride salt?

- Methodological Answer : Dihydrochloride salts generally exhibit good aqueous solubility due to ionic dissociation. Stability testing under varying pH (e.g., phosphate-buffered saline) and temperature (4°C vs. room temperature) is critical. For example, similar imidazole hydrochlorides are stored in dark, airtight containers to prevent photodegradation and hygroscopicity .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Purity thresholds ≥95% are typical, validated via peak integration and spiking experiments .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinity?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Exact-exchange terms improve accuracy for charge-transfer interactions, as shown in thermochemical studies of imidazole derivatives . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like GPCRs, leveraging crystallographic data from similar allosteric modulators .

Q. How to resolve contradictions in synthetic yield data across studies?

- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like reaction time, solvent polarity, and catalyst loading. For instance, triethylamine vs. DBU as a base may alter alkylation efficiency in DMF . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, while LC-MS tracks intermediate formation .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) separates enantiomers. Asymmetric synthesis routes, such as using (R)- or (S)-BINOL catalysts, enhance stereocontrol during imidazole functionalization, as seen in related spirocyclic analogs .

Q. How does the compound interact with CNS targets like GPCRs?

- Methodological Answer : Radioligand binding assays (e.g., ³H-agonist displacement) quantify affinity for receptors like 5-HT₃ or dopamine D2. Electrophysiology (patch-clamp) evaluates allosteric modulation in neuronal cell lines, comparing EC₅₀ values to reference compounds .

Q. What are the implications of hydrochloride counterions on pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.